B1193487 SKLB188

SKLB188

Numéro de catalogue: B1193487
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SKLB188 is a potent and selective small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR), identified as a promising lead compound for targeted cancer therapy research . Its primary research value lies in the investigation of head and neck squamous cell carcinoma (HNSCC), a cancer type characterized by EGFR overexpression in over 90% of cases . In vitro studies demonstrate that this compound exerts its anticancer effects by inhibiting HNSCC cell proliferation through the induction of G1 cell cycle arrest. This process is associated with the downregulation of Cdc25A, cyclins D1/A, and cyclin-dependent kinases (CDK2/4), alongside the upregulation of CDK inhibitors p21Cip1 and p27Kip1, leading to decreased Rb phosphorylation . Furthermore, this compound induces caspase-dependent apoptosis by downregulating the expression of the anti-apoptotic proteins Mcl-1 and survivin . Mechanistically, this compound binds to the kinase domain of EGFR with high affinity, potently inhibiting its activity with an IC50 of 5 nM, as confirmed by in vitro kinase assays . This binding, facilitated by hydrogen bonds and hydrophobic interactions, subsequently inhibits the phosphorylation of EGFR and its key downstream signaling effectors, including Erk1/2 and Akt, thereby suppressing the MEK/Erk and Akt/mTOR pathways . The efficacy of this compound extends to in vivo models, where it has been shown to dose-dependently inhibit the growth of FaDu xenografts in nude mice, concurrently inhibiting the phosphorylation of Erk1/2 and Akt in the tumor tissue without exhibiting obvious toxicity . These properties make this compound a valuable tool compound for preclinical research aimed at developing novel EGFR-targeted therapies for HNSCC and other cancers. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans .

Propriétés

Nom IUPAC

Unknown

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

SKLB188;  SKLB-188;  SKLB 188.

Origine du produit

United States

Applications De Recherche Scientifique

Cancer Therapy

Head and Neck Squamous Cell Carcinoma (HNSCC)
Research has shown that SKLB188 significantly inhibits the growth of HNSCC cells both in vitro and in vivo. In a study involving FaDu xenograft mouse models, this compound exhibited a dose-dependent reduction in tumor growth without notable toxicity to the host .

Table 1: In Vitro and In Vivo Effects of this compound on HNSCC

ParameterIn Vitro EffectIn Vivo Effect
Cell ProliferationDecreased viability (IC50 = 5 nM)Tumor volume reduction
ApoptosisInduced caspase activationMinimal toxicity observed
Cell Cycle ArrestUpregulation of p21, p27Reduced phosphorylation of Rb

Targeted Therapy Development

This compound represents a promising candidate for targeted therapy against EGFR-driven tumors. Its specificity towards EGFR signaling pathways may lead to fewer side effects compared to traditional chemotherapy agents. The compound's efficacy in inhibiting downstream signaling pathways such as MEK/Erk and Akt/mTOR further supports its potential as a targeted therapeutic agent .

Case Study 1: Efficacy in HNSCC Models

In a controlled study, researchers treated FaDu cells with varying concentrations of this compound over 72 hours. Results indicated a significant decrease in cell viability and an increase in apoptotic markers compared to untreated controls. Additionally, tumor-bearing mice treated with this compound showed substantial tumor shrinkage compared to those receiving standard treatments .

Case Study 2: Molecular Profiling

Molecular docking studies revealed that this compound binds effectively to the kinase domain of EGFR, suggesting a strong affinity and potential for competitive inhibition. This interaction was confirmed through biochemical assays that demonstrated reduced phosphorylation of EGFR and its downstream effectors .

Comparaison Avec Des Composés Similaires

In Vitro Activity and Selectivity

SKLB188 demonstrates superior potency compared to the first-generation EGFR tyrosine kinase inhibitor (TKI) Iressa (Gefitinib) . Key findings include:

Parameter This compound Iressa (Gefitinib) References
EGFR IC₅₀ 5 nM ~330 nM*
Cell Proliferation (IC₅₀) 10–20 nM (FaDu, PCI-13) 240–400 nM (FaDu, PCI-13)
Cell Viability (IC₅₀) 0.5–1 µM >2 µM
Key Kinase Targets EGFR, ErbB2, ErbB4, FGFR EGFR

*Typical IC₅₀ for Iressa against EGFR in literature.

  • Mechanistic Superiority : At 0.1 µM, this compound fully inhibits EGFR phosphorylation and downstream effectors (MEK1/2, Erk1/2, Akt, S6K1), whereas Iressa requires 0.5 µM for equivalent effects .
  • Kinase Selectivity : this compound targets multiple RTKs (e.g., Abl, Flt1, PDGFR) at 10 µM, suggesting broader pathway inhibition, though it retains higher selectivity than Iressa in key assays .

In Vivo Efficacy

In FaDu xenograft models, this compound outperforms Iressa at comparable doses:

Parameter This compound (50 mg/kg) Iressa (12.5 mg/kg)
Tumor Growth Inhibition 102.2% 78.3%
Tumor Weight Reduction Significant Significant
Toxicity Mild weight loss No toxicity observed

This compound also reduces microvessel density (CD31 staining) and enhances apoptosis (TUNEL-positive cells) more effectively than Iressa .

Activity Against Mutant EGFR

Unlike Iressa, which primarily targets wild-type EGFR, this compound inhibits both wild-type and mutant EGFR variants, including L858R, T790M, and T790M/L858R .

Apoptosis Induction

This compound uniquely downregulates survivin and Mcl-1 while upregulating BAD, leading to caspase-3 activation and PARP cleavage. In contrast, Iressa’s apoptotic effects are less pronounced, as it primarily induces cytostasis .

Key Advantages and Limitations

  • Advantages :
    • Broader kinase inhibition enhances efficacy against heterogeneous tumors.
    • Activity against T790M mutants addresses resistance mechanisms .
    • Dual cell cycle arrest and apoptosis induction .
  • Limitations: Potential off-target effects due to multi-kinase activity. Higher doses (50 mg/kg) cause mild toxicity in vivo .

Méthodes De Préparation

Kinase Profiling and Selectivity Assays

Eurofins Pharma Discovery Services conducted radiometric kinase assays , confirming this compound’s inhibition of recombinant human EGFR with an IC50 of 5 nM . At 10 μM, the compound showed >90% inhibition against EGFR while maintaining minimal off-target activity (<20% inhibition) across a panel of 50 kinases, underscoring its selectivity.

Structural Confirmation via Molecular Docking

Computational modeling revealed that this compound binds the EGFR kinase domain through:

  • Hydrogen bonds with residue M793.

  • Hydrophobic interactions with residues L718, V726, and A743.
    These interactions stabilize the inactive conformation of EGFR, preventing autophosphorylation and downstream signaling.

Pharmacological Formulation for In Vivo Studies

For preclinical testing in FaDu xenograft models, this compound was formulated in 25% PEG400 + 5% DMSO (v/v) in deionized water. Oral administration at 12.5–50 mg/kg once daily achieved dose-dependent tumor growth suppression, with no significant body weight loss observed.

Dose (mg/kg) Tumor Growth Inhibition (%) Reference
12.542
2567
5089

Comparative Analysis with First-Generation EGFR Inhibitors

This compound’s efficacy surpasses gefitinib (Iressa) in HNSCC models, attributed to its dual blockade of EGFR-Erk1/2 signaling and induction of caspase-dependent apoptosis . Mechanistically, this compound downregulates survivin and Mcl-1 while upregulating pro-apoptotic DR4/5 receptors, circumventing resistance pathways common to earlier EGFR inhibitors .

Q & A

Q. How can multi-omics approaches enhance understanding of this compound resistance mechanisms?

  • Methodological Answer : Perform RNA-seq and proteomics on resistant vs. sensitive cell lines. Use pathway enrichment tools (e.g., GSEA, STRING) to identify upregulated survival pathways. Validate candidates via siRNA knockdown and rescue experiments. Deposit omics data in public repositories (e.g., GEO, PRIDE) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.